molecular formula C11H18N2O3 B3058302 tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate CAS No. 88811-36-3

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate

Cat. No.: B3058302
CAS No.: 88811-36-3
M. Wt: 226.27 g/mol
InChI Key: NPHCJGXGOTYRFT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl ester group and a hydroxypropyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient and versatile compared to traditional batch processes, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can undergo reduction reactions to form saturated imidazoline derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized carbonyl compounds, reduced imidazoline derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • tert-Butyl 4-(2-hydroxyethyl)-1H-imidazole-1-carboxylate
  • tert-Butyl 4-(4-hydroxybutyl)-1H-imidazole-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group provides additional sites for chemical modification and enhances its solubility in various solvents, making it a versatile compound for diverse applications .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHCJGXGOTYRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604175
Record name tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88811-36-3
Record name tert-Butyl 4-(3-hydroxypropyl)-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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